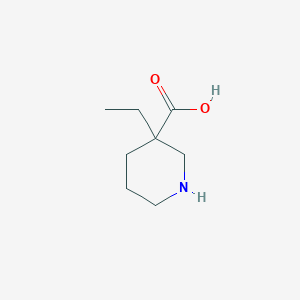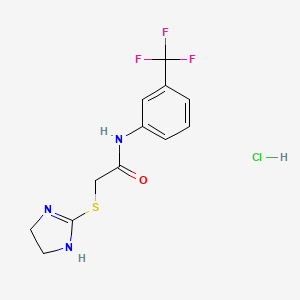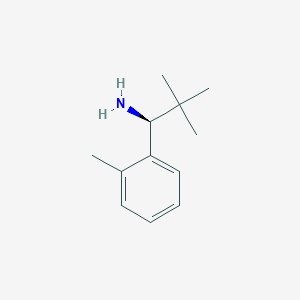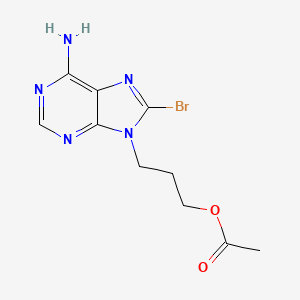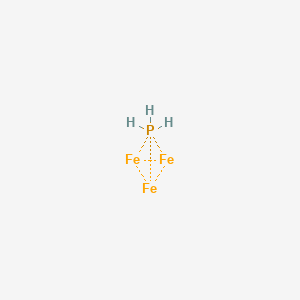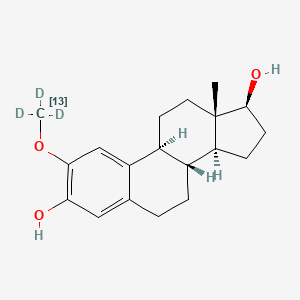
2-Methoxyestradiol-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyestradiol-13C,d3 is a stable isotope-labeled compound of 2-Methoxyestradiol. 2-Methoxyestradiol is an endogenous metabolite of 17β-estradiol, known for its potent antineoplastic activity. It acts as an apoptosis inducer and an angiogenesis inhibitor, making it a significant compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyestradiol-13C,d3 involves the incorporation of stable heavy isotopes of carbon (13C) and deuterium (d3) into the 2-Methoxyestradiol molecule. This process typically involves the methylation of 2-hydroxyestradiol under the action of catechol-O-methyltransferase (COMT) . The reaction conditions often require specific catalysts and controlled environments to ensure the correct incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyestradiol-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
2-Methoxyestradiol-13C,d3 has a wide range of scientific research applications, including:
Mechanism of Action
2-Methoxyestradiol-13C,d3 exerts its effects through several mechanisms:
Microtubule Disruption: It destabilizes microtubules, leading to cell cycle arrest and apoptosis.
Angiogenesis Inhibition: It inhibits the formation of new blood vessels, which is crucial for tumor growth.
Apoptosis Induction: It induces programmed cell death in cancer cells by activating various apoptotic pathways.
Reactive Oxygen Species Generation: It acts as a superoxide dismutase inhibitor and generates reactive oxygen species, contributing to its cytotoxic effects.
Comparison with Similar Compounds
2-Methoxyestradiol-13C,d3 is unique compared to other similar compounds due to its stable isotope labeling, which enhances its utility in research applications. Similar compounds include:
2-Methoxyestradiol: The non-labeled version, known for its antineoplastic activity.
17β-Estradiol: The parent compound, a natural estrogen with various physiological roles.
2-Hydroxyestradiol: A metabolite of 17β-estradiol, involved in various biological processes.
These compounds share similar biological activities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-2-(trideuterio(113C)methoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i2+1D3 |
InChI Key |
CQOQDQWUFQDJMK-XUEZWXILSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15088131.png)
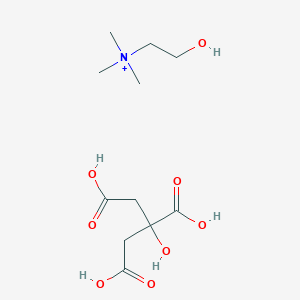
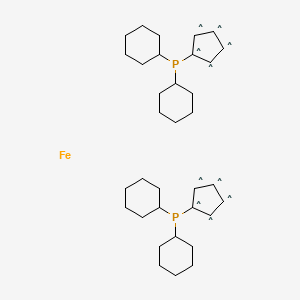
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
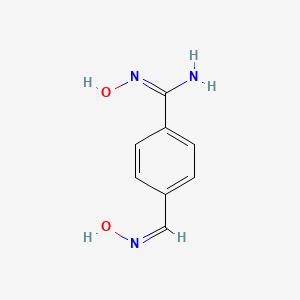
![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088173.png)
![[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15088183.png)
